molecular formula C6H14O2 B041856 1,2-Hexanediol CAS No. 6920-22-5

1,2-Hexanediol

Cat. No. B041856
CAS RN: 6920-22-5
M. Wt: 118.17 g/mol
InChI Key: FHKSXSQHXQEMOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Hexanediol can be accomplished through different methods, focusing on the conversion of bio-based platform chemicals like 5-hydroxymethylfurfural (HMF) to polymer precursors. One approach involves the catalytic hydrodeoxygenation of intermediates, such as 1,2,6-hexanetriol, to produce 1,2-Hexanediol, with Rh–ReOx/SiO2 catalysts showing promising results in water under specific conditions, leading to significant selectivity towards 1,2-Hexanediol (Buntara et al., 2012). Another noteworthy method includes the synthesis from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor, showcasing the influence of reaction solvents and conditions on the yield of 1,2-Hexanediol (Xiao et al., 2016).

Molecular Structure Analysis

The crystal structure of derivatives and analogs of 1,2-Hexanediol provides insights into its molecular configuration. For instance, the structure of 2,5-dimethyl-2,5-hexanediol tetrahydrate reveals layers of hydrogen-bonded hydroxyl and water molecules alternating with layers of hydrocarbon chains, illustrating the compound's ability to form complex molecular arrangements and interactions with water molecules (Jeffrey & Shen, 1972).

Chemical Reactions and Properties

1,2-Hexanediol exhibits a variety of chemical reactions, reflecting its versatility. Its ability to undergo reactions such as esterification, as seen in the synthesis of 1,6-hexanediol diacrylate, highlights its reactivity and the potential to produce valuable derivatives for industrial applications (Ru, 2014).

Physical Properties Analysis

The physical properties of 1,2-Hexanediol, such as surface tension in aqueous solutions, are influenced by temperature and the compound's interaction with water. Studies have shown that 1,2-Hexanediol and its isomers exhibit specific behaviors in dilute solutions, affecting the water structure and the solute's interaction with the solvent, which is crucial for understanding its applications in formulations (Romero et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,2-Hexanediol, such as its reactivity and interactions with various catalysts and substrates, have been extensively studied. For example, the use of Pd/ZrP catalyst with formic acid as a hydrogen source for the synthesis of 1,2-Hexanediol from HMF demonstrates the compound's adaptability in hydrogenolytic reactions and its potential for bio-based production processes (Tuteja et al., 2014).

Scientific Research Applications

  • Catalysis and Biobased Production : It is used as a model compound in studying tetrabutylphosphonium bromide-catalyzed dehydration of diols to conjugated dienes, potentially leading to the biobased production of butadiene (Stalpaert, Cirujano, & Vos, 2017).

  • Chromatography : It improves resolution in micellar electrokinetic capillary chromatography by altering selectivity observed with sodium dodecyl sulfate alone (Allen, Wall, Denson, & Smith, 1999).

  • Water Structure Evaluation : It's utilized in evaluating the effect of hexanediols on the water structure (Romero et al., 2007).

  • Physiochemical Applications : It finds applications in inkjet printing, spray cooling, and microfabrication (Li et al., 2018).

  • Viscosity Studies : Studies involve determining the activation energy for viscous flow and viscosity excess in 1,2-hexanediol in water and butanol solutions (Jarosiewicz, Czechowski, & Jadżyn, 2004).

  • Antimicrobial Properties : It, along with Zeastat, provides excellent inhibiting effects on bacteria and fungi, useful in preservative-free cosmetics (Qiucha, 2015).

  • Broad-spectrum Antimicrobial Activity : 1,2-Hexanediol exhibits this property and can be used as a preservative agent in cosmetics when combined with food-grade antimicrobial compounds (Yogiara et al., 2015).

  • Pharmaceutical Applications : It is used as a penetration modifier to decrease skin permeability without reducing skin retention, improving drug targeting (Yu et al., 2015).

  • Polyester Industry : 1,6-Hexanediol is an important polymer precursor for the polyester industry (Buntara et al., 2012).

  • Phytotoxicity and Cytotoxicity : It has been assessed for its potential risk using phytotoxicity and cytotoxicity testing, revealing its ability to inhibit seed germination and root elongation (Song & Kim, 2020).

Future Directions

The future of the 1,2-hexanediol market looks very promising with opportunities in the food & beverage, pharmaceutical, beauty & personal cares, animal feed and others . It is expected to grow in the near future .

properties

IUPAC Name

hexane-1,2-diol
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InChI

InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3
Source PubChem
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InChI Key

FHKSXSQHXQEMOK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CO)O
Source PubChem
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Molecular Formula

C6H14O2
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DSSTOX Substance ID

DTXSID40863959
Record name 1,2-Hexanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,2-Hexanediol
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Record name 1,2-Hexanediol
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Product Name

1,2-Hexanediol

CAS RN

6920-22-5
Record name 1,2-Hexanediol
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Record name DL-hexane-1,2-diol
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Synthesis routes and methods I

Procedure details

Similarly, 1,2-butanediol and 2,3-butanediol were heated with equivalent quantities of hexachloroacetone in the presence of K2CO3 or other such basic catalyst as previously defined to produce comparable yields of 1,2-butylene carbonate and 2,3-butylene carbonate, respectively. Also, 3-chloro-1,2-propanediol was reacted in this way with hexachloroacetone to make 4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate). In the same way, styrene glycol (1-phenyl-1,2-ethanediol) is reacted with hexachloroacetone in the presence of a basic catalyst to produce 1-phenylethylene carbonate (4-phenyl-1,3-dioxol-2-one), 1,2-hexanediol is reacted with hexachloroacetone to produce 1,2-hexylene carbonate (4-butyl-1,3-dioxol-2-one), and 1-cyclohexyl-1,2-ethanediol is reacted with hexachloroacetone to make 4-cyclohexyl-1,3-dioxol-2-one (cyclohexylethylene carbonate).
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Synthesis routes and methods II

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Hexanediol
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1,2-Hexanediol
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1,2-Hexanediol
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1,2-Hexanediol

Citations

For This Compound
2,140
Citations
CM Romero, MS Páez, JA Miranda, DJ Hernández… - Fluid Phase …, 2007 - Elsevier
Surface tension of aqueous solutions of 1,2-hexanediol (1,2HD), 1,5-hexanediol (1,5HD), 1,6-hexanediol (1,6HD), and 2,5-hexanediol (2,5HD) was measured as a function of …
Number of citations: 45 www.sciencedirect.com
U Song, J Kim - Ecotoxicology and Environmental Safety, 2020 - Elsevier
2-Hexanediol is commonly used in the cosmetic industry as a preservative, an emollient, and a moisturizing agent. However, studies on the scientific toxicity of 1,2-hexanediol are limited…
Number of citations: 11 www.sciencedirect.com
JS Kim, KH Jung - Journal of the Society of Cosmetic Scientists of …, 2018 - koreascience.kr
We synthesized 1, 2-hexanediol galactoside (HD-Gal) from HD using Escherichia coli (E. coli) ${\beta}-galactosidase $(${\beta}-gal $), in which the reaction is generally called as …
Number of citations: 15 koreascience.kr
SM Hajji, MB Errahmani, R Coudert… - The Journal of …, 1989 - ACS Publications
A comparative study of the micellization of two nonioniccompounds with short alkyl chains, hexanediol-1, 2 (HD-1, 2) and octanetriol-1, 2, 3 (OT-1, 2, 3), in aqueous solutions has been …
Number of citations: 30 pubs.acs.org
E Noreland, B Gestblom, J Sjöblom - Journal of solution chemistry, 1989 - Springer
Solutions of 1-hexanol and 1,2-hexanediol in heptane have been investigated tigated by means of dielectric time domain spectroscopy (TDS). The permittivity spectrum of 1-hexanol in …
Number of citations: 21 link.springer.com
K Chyliński, J Gregorowicz - The Journal of Chemical Thermodynamics, 1998 - Elsevier
Solubilities of 1-hexanol, or 1,2-hexanediol, or 2-hydroxypropanoic acid ethyl ester, or 2-hydroxyhexanoic acid ethyl ester in supercritical CO 2 have been measured atT=(311, 318, and …
Number of citations: 20 www.sciencedirect.com
CM Romero, MS Páez, JC Arteaga, MA Romero… - The Journal of Chemical …, 2007 - Elsevier
Excess molar volumes V m E and partial molar volumes V 2 have been determined from density measurements for dilute aqueous solutions of 1,2-hexanediol, 1,5-hexanediol, 1,6-…
Number of citations: 32 www.sciencedirect.com
Yogiara, SJ Hwang, S Park, JK Hwang… - Letters in Applied …, 2015 - academic.oup.com
Preservative agents determining the shelf life of cosmetic products must have effective antimicrobial activity while meeting safety requirements for topical use. In this study, we …
Number of citations: 18 academic.oup.com
YO Kim, HY Lee, KH Jung - Journal of the Korean Applied Science …, 2016 - koreascience.kr
2-Hexanediol galactoside (HD-gal) has been synthesized from 1, 2-hexanediol (HD), a cosmetic preservative, using recombinant Escherichia coli ${\beta} $-galactosidase (${\beta} $-…
Number of citations: 17 koreascience.kr
YO Kim, KH Jung - Journal of the Society of Cosmetic Scientists of …, 2017 - koreascience.kr
We carried out the enzymatic synthesis of 1, 2-hexanediol galactoside (HD-gal) by transgalactosylation reaction using recombinant Escherichia coli ${\beta}-galactosidase $(${\beta}-…
Number of citations: 13 koreascience.kr

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